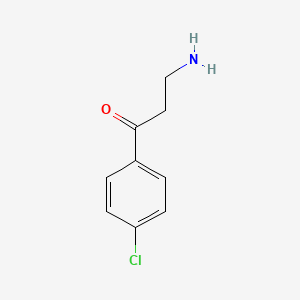
n1,n1,4,4-Tetramethylpentane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1,n1,4,4-Tetramethylpentane-1,5-diamine is a versatile and highly pure chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This compound is known for its unique structural features and exceptional quality, making it valuable for researchers and scientists across various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,4,4-Tetramethylpentane-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethylpentan-1,5-diamine with methylating agents to introduce the tetramethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
n1,n1,4,4-Tetramethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
n1,n1,4,4-Tetramethylpentane-1,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A similar compound with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another related compound with a shorter carbon chain.
Uniqueness
n1,n1,4,4-Tetramethylpentane-1,5-diamine is unique due to its specific structural features, including the tetramethyl groups and the pentane backbone. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H22N2 |
|---|---|
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
N',N',2,2-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2,8-10)6-5-7-11(3)4/h5-8,10H2,1-4H3 |
Clé InChI |
FTXUCFVLGFJCCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)




![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)


